

Gly-Pro-AMC chemical structure and properties

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Gly-Pro-AMC: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Gly-Pro-AMC** (Glycyl-L-prolyl-7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in biochemical and pharmacological research. This document details its chemical structure, physicochemical properties, mechanism of action, and its application in enzyme activity assays, particularly for Dipeptidyl Peptidase IV (DPP-IV).

Chemical Structure and Properties

Gly-Pro-AMC is a synthetic dipeptide conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). This conjugation renders the molecule essentially non-fluorescent until the amide bond between the dipeptide and the AMC moiety is cleaved.

Chemical Identifiers



Identifier	Value
IUPAC Name	glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7- yl)-L-prolinamide
Synonyms	Gly-Pro-7-amido-4-methylcoumarin, GP-AMC
CAS Number	115035-46-6 (for hydrobromide)
Molecular Formula	C17H19N3O4
PubChem CID	122173493 (for hydrobromide)

Physicochemical Properties

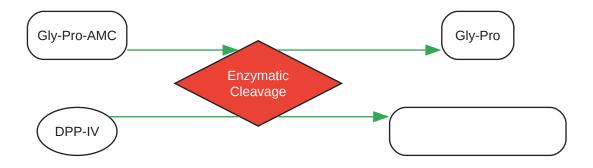
Property	Value
Molecular Weight	329.35 g/mol (free base)
Appearance	Solid, off-white to light yellow powder.[1]
Solubility	Soluble in DMSO, DMF, and PBS (pH 7.2)[2][3]. In water, solubility is reported as 100 mg/mL (with sonication)[1].
Stability and Storage	Store desiccated at -20°C for long-term stability (≥ 4 years).[2][3] Stock solutions in DMSO or DMF can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.[4]
Fluorescence Properties	Upon cleavage, releases 7-amino-4- methylcoumarin (AMC).[2]
AMC Excitation Maximum: 340-360 nm[2]	
AMC Emission Maximum: 440-460 nm[2]	

Mechanism of Action



Gly-Pro-AMC serves as a highly sensitive fluorogenic substrate for serine proteases, most notably Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[5] DPP-IV selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.

The enzymatic action of DPP-IV on **Gly-Pro-AMC** results in the hydrolysis of the amide bond linking the Gly-Pro dipeptide to the AMC fluorophore. This cleavage releases the free 7-amino-4-methylcoumarin, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity of DPP-IV, allowing for quantitative measurement of enzyme kinetics and inhibition.



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Figure 1. Mechanism of Gly-Pro-AMC cleavage by DPP-IV.

Experimental Protocols

The following provides a generalized protocol for a DPP-IV enzyme activity assay using **Gly-Pro-AMC**. This should be adapted based on the specific experimental conditions and sample types.

A. Reagent Preparation

- DPP-IV Assay Buffer: Prepare a suitable buffer, such as Tris-HCl or PBS, at the optimal pH for DPP-IV activity (typically pH 7.4-7.8).
- Gly-Pro-AMC Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of Gly-Pro-AMC in DMSO. Store this solution at -20°C, protected from light.
- DPP-IV Enzyme Solution: Prepare a solution of purified DPP-IV enzyme or a biological sample containing DPP-IV (e.g., serum, cell lysate) in the assay buffer. The optimal



concentration will need to be determined empirically.

AMC Standard Curve: To quantify the enzyme activity, prepare a series of dilutions of free
 AMC in the assay buffer to generate a standard curve.

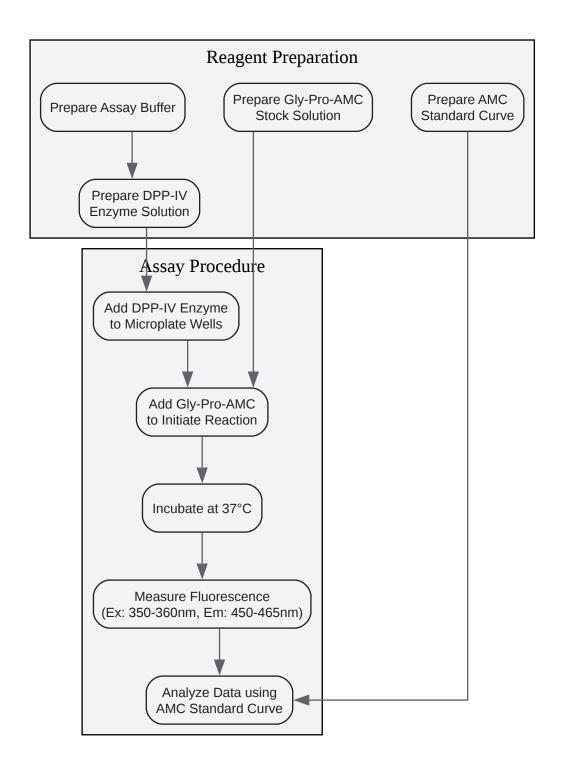
B. Assay Procedure

- Reaction Setup: In a 96-well black microplate, add the DPP-IV enzyme solution to each well.
 For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period.
- Initiate Reaction: Add the Gly-Pro-AMC substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a typical starting point is in the range of 50-200 μM.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 350-360 nm and 450-465 nm, respectively.

Data Analysis:

- Subtract the background fluorescence (wells without enzyme) from all readings.
- Use the AMC standard curve to convert the fluorescence units into the amount of AMC produced.
- Calculate the DPP-IV activity, typically expressed as pmol or nmol of AMC produced per minute per mg of protein.





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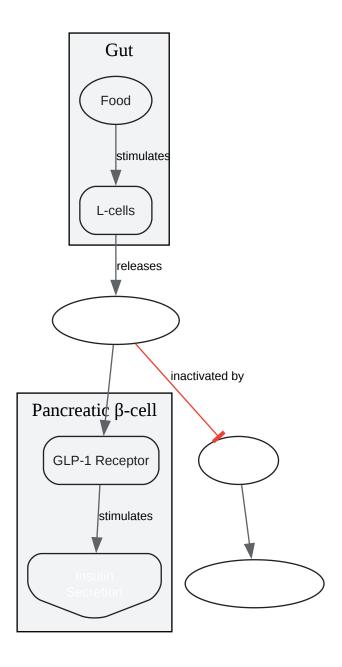
Figure 2. Experimental workflow for a DPP-IV activity assay.

Role in Signaling Pathways



DPP-IV is a multifunctional protein that plays a significant role in various signaling pathways, particularly in glucose homeostasis and immune regulation.[5] One of its key functions is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).

GLP-1, released from the gut in response to food intake, potentiates glucose-stimulated insulin secretion from pancreatic β -cells. By degrading GLP-1, DPP-IV attenuates this effect. Therefore, inhibitors of DPP-IV are a major class of therapeutic agents for the management of type 2 diabetes.



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Figure 3. Role of DPP-IV in the GLP-1 signaling pathway.

Conclusion

Gly-Pro-AMC is an invaluable tool for researchers studying proteases, particularly DPP-IV. Its high sensitivity, specificity, and the straightforward nature of the fluorometric assay make it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening of potential inhibitors for therapeutic development. A thorough understanding of its properties and the appropriate experimental design is crucial for obtaining accurate and reproducible results.

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